

Ecopipam Hydrochloride: A Meta-Analysis of Clinical Trial Performance

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Compound of Interest

Compound Name: *Ecopipam Hydrochloride*

Cat. No.: *B1205277*

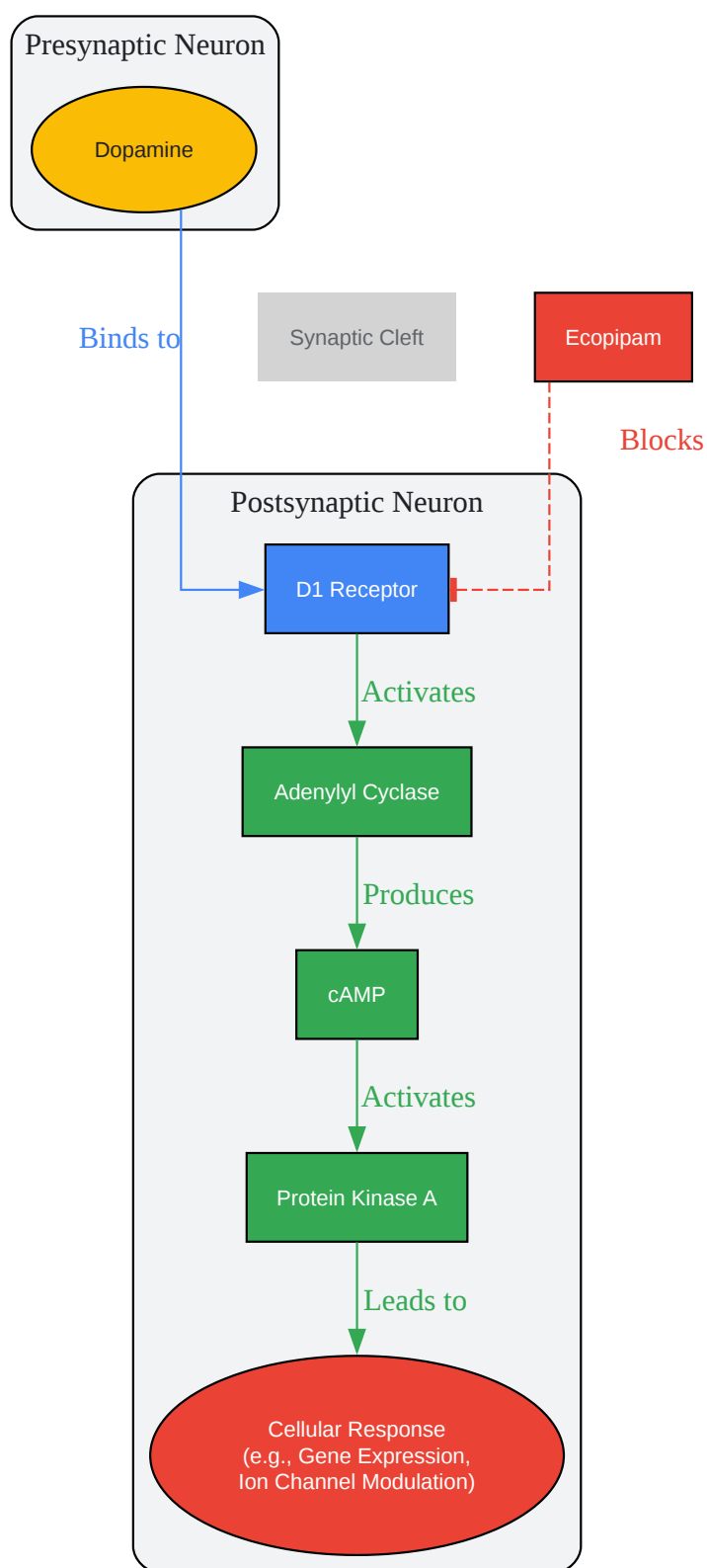
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Ecopipam Hydrochloride, a first-in-class selective dopamine D1/D5 receptor antagonist, has emerged as a promising therapeutic agent for neurological and psychiatric disorders. This guide provides a meta-analysis of available clinical trial data, comparing its performance with placebo and outlining the experimental methodologies.

Mechanism of Action

Ecopipam selectively blocks dopamine signaling at the D1 and D5 receptors.^{[1][2]} This targeted approach is distinct from many existing antipsychotic medications that primarily act on D2 receptors.^[1] The supersensitivity of D1 receptors is hypothesized to be a key mechanism in the repetitive and compulsive behaviors associated with conditions like Tourette Syndrome.^[1] By antagonizing these receptors, ecopipam aims to ameliorate symptoms with a potentially different side-effect profile compared to D2 receptor antagonists.^[1]



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Ecopipam's Mechanism of Action on the D1 Receptor Signaling Pathway.

Clinical Trials in Tourette Syndrome

Ecopipam has undergone extensive clinical evaluation for the treatment of Tourette Syndrome (TS) in pediatric and adult populations.

Phase 2b Clinical Trial (D1AMOND Study)

This multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of ecopipam in children and adolescents with TS.[\[1\]](#)[\[4\]](#)

Experimental Protocol:

- **Participants:** 153 individuals aged ≥ 6 to < 18 years with a Yale Global Tic Severity Scale (YGTSS) Total Tic Score (TTS) of ≥ 20 were randomized to receive either ecopipam (n=76) or a placebo (n=77).[\[4\]](#)
- **Dosage:** Ecopipam was administered at a target steady-state dose of 2 mg/kg/day.[\[4\]](#)
- **Duration:** The trial consisted of a 4-week titration period followed by an 8-week maintenance period.[\[4\]](#)
- **Primary Endpoint:** The primary outcome was the mean change in the YGTSS-TTS from baseline to week 12.[\[1\]](#)[\[4\]](#)
- **Secondary Endpoint:** The Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S) was a key secondary measure.[\[1\]](#)[\[4\]](#)

Efficacy Data:

Endpoint	Ecopipam Group	Placebo Group	p-value
Mean Change in YGTSS-TTS	30% reduction from baseline [1]	-	0.01 [1]
Improvement in CGI-TS-S	Statistically significant improvement	-	0.03 [1]

Safety and Tolerability:

Ecopipam was generally well-tolerated. The most common adverse events are summarized below.^[1] Notably, there was no evidence of adverse movements, significant weight gain, or metabolic side effects often associated with antipsychotic agents.^[1]

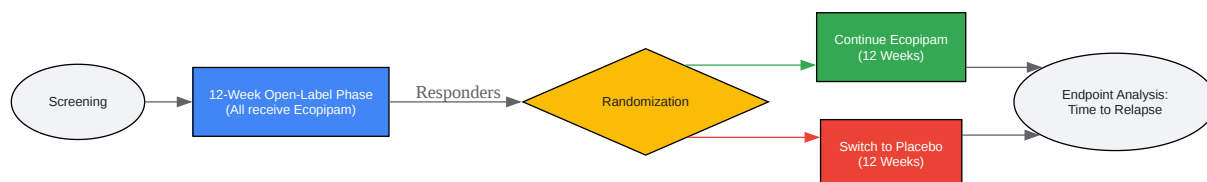
Adverse Event	Ecopipam Group (%)
Headache	15.8
Insomnia	14.5
Fatigue	7.9
Somnolence	7.9

Phase 3 Clinical Trial

Building on the positive Phase 2b results, a Phase 3 registrational study was conducted to further evaluate the maintenance of efficacy and safety of ecopipam in a larger population, including adults.^[3]

Experimental Protocol:

- **Participants:** A total of 167 pediatric and 49 adult subjects with TS were enrolled.^[3]
- **Study Design:** The trial featured a 12-week open-label period where all participants received ecopipam. Responders who showed clinically meaningful reductions in tics were then randomized to either continue with ecopipam or switch to a placebo for a 12-week double-blind withdrawal period.^[3]
- **Primary Endpoint:** The primary efficacy endpoint was the time to relapse for pediatric subjects during the double-blind withdrawal phase.^[3]
- **Secondary Endpoint:** The time to relapse for the combined pediatric and adult population was a secondary endpoint.^[3]



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Ecopipam Phase 3 Randomized Withdrawal Trial Workflow.

Efficacy Data:

Endpoint	Ecopipam Group Relapse Rate (%)	Placebo Group Relapse Rate (%)	p-value	Hazard Ratio
Pediatric Subjects	41.9	68.1	0.0084[3]	0.5[3]
Pediatric & Adult Subjects	41.2	67.9	0.0050[3]	0.5[3]

Safety and Tolerability:

The safety profile in the Phase 3 trial was consistent with previous studies. The most frequently reported adverse events are listed below.[3]

Adverse Event	Ecopipam Group (%)
Somnolence	10.2
Insomnia	7.4
Anxiety	6.0
Fatigue	5.6
Headache	5.1

Clinical Trials in Stuttering

Ecopipam has also been investigated for the treatment of stuttering in adults.

Open-Label Pilot Study

A proof-of-concept, open-label, uncontrolled clinical trial was conducted to assess the efficacy and safety of ecopipam in adults who stutter.[5]

Experimental Protocol:

- Participants: Nine adult males participated in the eight-week study.[5]
- Dosage: Participants started with 50 mg of ecopipam per day for the first two weeks. If tolerated, the dosage was increased to 100 mg per day for the remaining six weeks.[5]
- Primary Outcome Measures: The study evaluated changes in stuttering symptoms.[5]

Efficacy Data:

While a meta-analysis is not possible with the single open-label study, the results were positive, with a majority of participants showing improvement in their stuttering.[6][7] Of the five evaluable patients, three with moderate stuttering showed significant improvements, while two with severe stuttering had modest gains.[5] Observed improvements included increased speech fluency, faster reading completion, and a shorter duration of stuttering events.[5]

Safety and Tolerability:

Ecopipam was well-tolerated among the study participants, with no serious adverse effects reported.[5] No participants discontinued the trial due to adverse events, and there were no signals of weight gain or abnormal movement disorders.[5]

Comparison with Alternatives

Currently approved therapies for Tourette Syndrome are primarily D2 receptor antagonists.[1] While effective for some patients, these medications can be associated with side effects such as weight gain, metabolic syndrome, and drug-induced movement disorders.[1] The clinical trial data for ecopipam suggests a favorable safety profile, with a lower incidence of these particular adverse events.[1]

For stuttering, there are currently no FDA-approved medications.[7] The positive preliminary findings for ecopipam in this indication warrant further investigation through larger, double-blind, placebo-controlled trials.[6][7]

Conclusion

The cumulative data from clinical trials demonstrate that ecopipam is an effective and well-tolerated treatment for reducing tics in individuals with Tourette Syndrome. Its selective D1/D5 receptor antagonist mechanism of action presents a novel therapeutic approach with a distinct and generally favorable safety profile compared to D2 receptor antagonists. The preliminary positive results in treating stuttering are also encouraging and support further clinical development for this indication. The ongoing and completed clinical trials provide a robust foundation for the potential inclusion of ecopipam in the therapeutic armamentarium for these neurodevelopmental disorders.

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